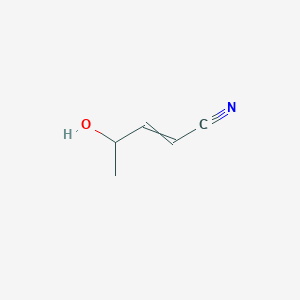![molecular formula C25H22I2Sn2 B14427567 Methylenebis[iodo(diphenyl)stannane] CAS No. 84634-02-6](/img/structure/B14427567.png)
Methylenebis[iodo(diphenyl)stannane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylenebis[iodo(diphenyl)stannane] is an organotin compound characterized by the presence of tin (Sn) atoms bonded to phenyl groups and iodine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylenebis[iodo(diphenyl)stannane] can be synthesized through the reaction of diphenyltin dichloride with methylene iodide in the presence of a suitable base. The reaction typically involves the following steps:
- Dissolution of diphenyltin dichloride in an appropriate solvent, such as tetrahydrofuran (THF).
- Addition of methylene iodide to the solution.
- Introduction of a base, such as triethylamine, to facilitate the reaction.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methylenebis[iodo(diphenyl)stannane] undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as halides or alkyl groups.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, leading to different oxidation states of tin.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various organotin compounds with different substituents replacing the iodine atoms.
Oxidation and Reduction Reactions: Products include tin compounds in different oxidation states, such as tin(IV) or tin(II) derivatives.
Aplicaciones Científicas De Investigación
Methylenebis[iodo(diphenyl)stannane] has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Explored for its potential biological activity, including its effects on cellular processes and potential use in medicinal chemistry.
Industrial Applications: Potential use in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of methylenebis[iodo(diphenyl)stannane] involves its ability to form stable carbon-tin bonds, which can participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with other organic molecules, leading to the formation of new chemical bonds and the modification of existing structures .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyltin Dichloride: Similar structure but with chlorine atoms instead of iodine.
Tributyltin Hydride: Another organotin compound with different substituents and applications.
Uniqueness
Its ability to undergo specific substitution and redox reactions makes it valuable in various chemical processes .
Propiedades
Número CAS |
84634-02-6 |
|---|---|
Fórmula molecular |
C25H22I2Sn2 |
Peso molecular |
813.7 g/mol |
Nombre IUPAC |
iodo-[[iodo(diphenyl)stannyl]methyl]-diphenylstannane |
InChI |
InChI=1S/4C6H5.CH2.2HI.2Sn/c4*1-2-4-6-5-3-1;;;;;/h4*1-5H;1H2;2*1H;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
YSXLUUNKBIQMEC-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)I)(C4=CC=CC=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


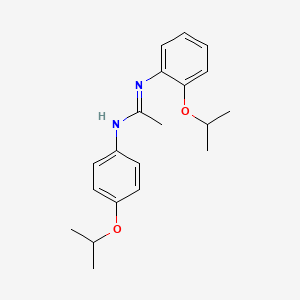
![8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14427495.png)
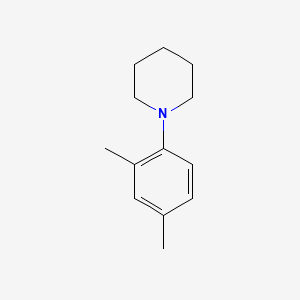
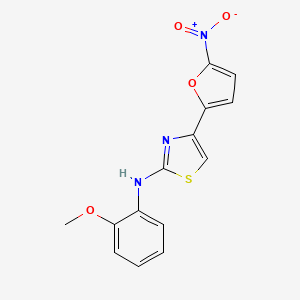
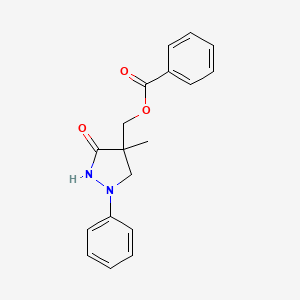
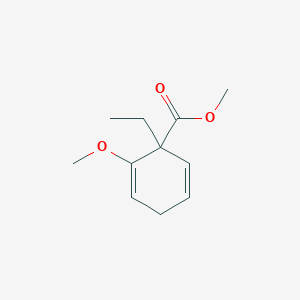
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)
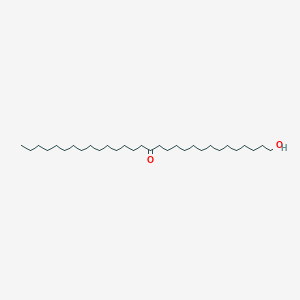

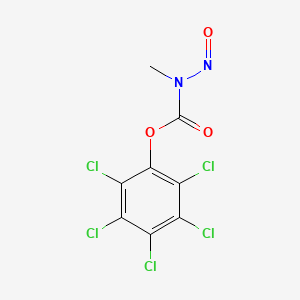
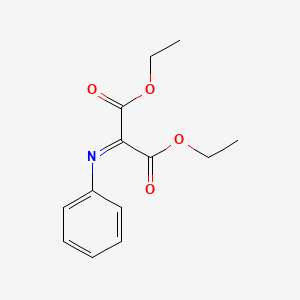
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
